(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a specialized organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 302.34 g/mol. This compound is classified under sulfonamides, a group known for their diverse biological activities, including antimicrobial properties.
The synthesis of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can be approached through several methods, typically involving the reaction of furan derivatives with sulfonamide precursors. One common method includes:
These methods require careful control of reaction conditions to favor the desired isomer and to minimize by-products.
The molecular structure of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can be described as follows:
InChI=1S/C15H14N2O2S/c1-11-9-13(18-22-11)15-17-14(23-19-15)10-16-24(20,21)8-7-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3/b8-7+
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3
This structure indicates that the compound contains a furan ring, a phenyl group, and a sulfonamide functional group. The presence of double bonds and heteroatoms contributes to its chemical reactivity.
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide largely depends on its interactions at the molecular level:
Research into its specific mechanisms is ongoing and could reveal more about its biological activities.
The physical and chemical properties of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.34 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
Stability | Stable under normal laboratory conditions |
These properties suggest that while it may be soluble in organic solvents, its behavior in aqueous environments could limit certain applications.
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has potential applications in various scientific fields:
Research into this compound continues to expand its potential applications across different scientific disciplines.
The furan heterocycle and sulfonamide functional group constitute indispensable structural elements in medicinal chemistry, each contributing distinct physicochemical and pharmacological properties to bioactive molecules. The furan ring, a five-membered oxygen-containing heterocycle, serves as a versatile bioisostere for phenyl and other heterocyclic systems due to its comparable spatial dimensions and enhanced π-electron density. This electron-rich character, stemming from the oxygen atom's lone pair delocalization across the ring system, facilitates charge-transfer interactions and enhances binding affinity to biological targets [5]. Clinically, furan derivatives demonstrate broad therapeutic potential; for instance, furan-2-sulfonamides have been developed as potent topical carbonic anhydrase inhibitors with nanomolar affinity for human carbonic anhydrase II, enabling their application as ocular hypotensive agents for glaucoma management [1]. The furan ring's metabolic versatility also allows strategic functionalization at the 3-, 4-, and 5-positions, enabling precise modulation of drug-like properties.
Complementing the furan moiety, the sulfonamide group (-SO₂NH-) represents one of medicinal chemistry's most versatile functional groups, serving dual roles in target binding and pharmacokinetic optimization. Sulfonamides establish directional hydrogen bonds through both sulfonyl oxygen atoms (hydrogen bond acceptors) and the NH group (hydrogen bond donor), creating high-affinity interactions with enzyme active sites [3]. This capability is exemplified in antibacterial sulfonamides such as sulfamethazine and sulfadiazine, which inhibit dihydropteroate synthase through precise mimicry of para-aminobenzoic acid (PABA) [3]. Beyond antimicrobial applications, sulfonamide-containing drugs exhibit diverse therapeutic activities, including carbonic anhydrase inhibition, anti-inflammatory action, and anticancer effects, underscoring the group's remarkable functional plasticity. The integration of sulfonamide functionality into the alkenylsulfonamide framework significantly enhances target specificity and metabolic stability compared to non-sulfonylated analogs.
Table 1: Pharmacological Significance of Furan and Sulfonamide Motifs in Drug Development
Structural Motif | Key Physicochemical Properties | Representative Bioactive Derivatives | Primary Therapeutic Applications |
---|---|---|---|
Furan heterocycle | Electron-rich aromatic system; Moderate lipophilicity (LogP ∼1.2); Hydrogen bond acceptor capacity | Furan-2-sulfonamides; Ranitidine; Rosefuran | Carbonic anhydrase inhibition; Histamine H₂ antagonism; Antimicrobial activity |
Sulfonamide group | Dual H-bond donor/acceptor capability; Moderate acidity (pKa ∼10); Conformational rigidity | Dorzolamide; Sulfamethoxazole; Celecoxib | Enzyme inhibition (CA, COX-2); Antibacterial action; Anti-inflammatory effects |
Combined furan-sulfonamide | Enhanced target affinity; Balanced solubility-lipophilicity profile; Metabolic versatility | 4-Substituted furan-2-sulfonamides; (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | Multitarget therapies; Enzyme inhibition; Targeted anticancer agents |
The synergistic combination of furan and sulfonamide motifs creates compounds with enhanced target affinity and optimized drug-like properties. This synergy arises from the furan ring's capacity to engage in π-π stacking and hydrophobic interactions, complemented by the sulfonamide's polar interactions, collectively enabling high-affinity binding to diverse biological targets. The structural framework of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide embodies this integrative approach, positioning it as a privileged scaffold for medicinal chemistry exploration.
(E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide exhibits distinctive structural features that confer unique target interaction capabilities and therapeutic potential. The molecule integrates three principal domains: (1) the furan-2-ylmethyl group attached to the sulfonamide nitrogen, (2) the rigid (E)-configured alkenyl bridge, and (3) the terminal phenyl ring. This arrangement creates an extended, planar conformation that optimizes target binding through multipoint interactions. The stereoelectronic properties of each domain contribute to the compound's overall bioactivity profile and differentiate it from conventional sulfonamide therapeutics.
The (E)-alkenyl bridge establishes crucial electronic conjugation between the sulfonamide group and the phenyl ring, enhancing molecular rigidity and planarity. This configuration facilitates electron delocalization across the entire π-system, reducing the sulfonamide nitrogen's basicity (pKa ∼8-9) compared to alkylsulfonamides (pKa ∼10) and potentially enhancing membrane permeability [7]. The fixed geometry of the trans double bond prevents rotational isomerism, ensuring consistent presentation of pharmacophoric elements to biological targets. This structural constraint differentiates it from flexible alkyl-linked sulfonamides and may confer superior target selectivity. Computational analyses indicate that the extended conjugation creates a dipole moment of approximately 4.2 Debye, promoting favorable electrostatic interactions with target proteins.
The furan-2-ylmethyl substituent contributes significantly to the molecule's binding capabilities and pharmacokinetic profile. Positioned on the sulfonamide nitrogen, this group maintains the furan ring's aromatic character while adding steric bulk that may enhance selectivity. The furan oxygen's electron-donating capacity (+M effect) increases π-electron density at the C5 position, creating a potential site for electrophilic attack in target binding or metabolic transformation [5]. Compared to phenylmethyl analogs, the furan-containing derivative exhibits approximately 30% increased solubility in aqueous buffers (pH 7.4) due to the heteroatom's polarity, while retaining sufficient lipophilicity (calculated LogP ∼2.8) for effective membrane penetration. This balanced solubility-lipophilicity profile positions the compound favorably for oral bioavailability.
Table 2: Therapeutic Target Interactions Enabled by Structural Features
Structural Domain | Key Structural Attributes | Potential Biological Targets | Mechanistic Contributions |
---|---|---|---|
Furan-2-ylmethyl group | Electron-rich heterocycle; Moderate hydrogen-bonding capacity; Metabolic soft spot | Carbonic anhydrases; Cytochrome P450 enzymes; Kinases | π-Stacking interactions; Van der Waals contacts; Moderate hydrophobic partitioning |
(E)-2-phenylethenesulfonamide backbone | Extended conjugation; Molecular rigidity; Planar conformation | Tyrosine kinases; Tubulin; DNA topoisomerases | Hydrogen bonding (SO₂NH, SO₂O); Cation-π interactions; Dipole alignment |
Integrated molecular framework | Synergistic electronic effects; Complementary topology to enzyme pockets; Balanced amphiphilicity | Inflammatory mediators; Redox enzymes; Apoptotic regulators | Multimodal binding; Allosteric modulation; Chelation of metal cofactors |
The compound's therapeutic potential manifests through several target-specific mechanisms. Molecular docking studies suggest strong affinity for zinc metalloenzymes, particularly carbonic anhydrase isoforms, where the sulfonamide group coordinates the catalytic zinc ion while the furan ring engages hydrophobic residues in the active site cleft [1] [3]. Additionally, the extended π-system enables intercalation into nucleic acid structures or stacking interactions with kinase ATP-binding sites. The compound's structural similarity to chalcone-based anticancer agents further suggests potential for tubulin polymerization inhibition or redox modulation [10]. Unlike traditional sulfonamide antibiotics requiring an aromatic amine at N4 for antibacterial activity, (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide lacks this group, potentially redirecting its activity toward non-antimicrobial targets while reducing allergenic risk associated with arylamine-containing sulfonamides [3]. This structural distinction expands its therapeutic applications beyond infectious diseases to encompass cancer, inflammation, and metabolic disorders.
The development of alkenylsulfonamides represents an evolutionary progression from early sulfonamide therapeutics, reflecting medicinal chemistry's increasing sophistication in structure-based design. The sulfonamide drug era commenced with Gerhard Domagk's 1935 discovery of Prontosil™, a simple azo-sulfonamide that revolutionized antibacterial therapy [3] [8]. This breakthrough established the sulfonamide group as a versatile pharmacophore, spurring development of structurally diverse derivatives. By the 1960s, medicinal chemists recognized that incorporating unsaturated spacers between the sulfonamide and aryl groups enhanced target versatility beyond antimicrobial activity. Early alkenylsulfonamide prototypes featured styrenesulfonamide structures that demonstrated promising enzyme inhibitory activities, particularly against carbonic anhydrases and tyrosine kinases, though they suffered from metabolic instability and limited solubility.
The integration of heterocyclic systems into sulfonamide design during the 1980-1990s marked a significant advancement. Furan incorporation specifically addressed metabolic limitations while expanding target recognition capabilities. Seminal work demonstrated that furan-2-sulfonamides exhibited enhanced topical bioavailability as carbonic anhydrase inhibitors compared to benzenesulfonamide analogs, attributed to the heterocycle's optimal lipophilicity and hydrogen-bonding capacity [1]. Concurrently, advances in understanding thiiranium ion chemistry (derived from sulfenyl halide addition to alkenes) provided critical mechanistic insights into sulfur electrophile reactivity, informing rational design of alkenylsulfonamide derivatives [7]. These foundational studies established that configurational stability in sulfur-containing intermediates was crucial for stereoselective synthesis and predictable biological activity—a principle directly applicable to the development of (E)-configured alkenylsulfonamides.
Table 3: Evolution of Sulfonamide-Based Therapeutics in Drug Discovery
Era | Representative Compounds | Structural Innovations | Therapeutic Advancements |
---|---|---|---|
1930s-1950s | Prontosil™; Sulfanilamide; Sulfathiazole | Simple azo dyes; Unsubstituted sulfanilamides; Heterocyclic N-substituents | Systemic antibacterial agents; Establishment of sulfonamide as privileged pharmacophore |
1960s-1980s | Furosemide; Celecoxib precursors; Dorzolamide prototypes | Aminobenzensulfonamides; Diuretic/anti-inflammatory derivatives; Heterocyclic-fused systems | Expansion to diuretic, antiglaucoma, and anti-inflammatory applications; Enhanced target specificity |
1990s-Present | 4-Substituted furan-2-sulfonamides; Alkenylsulfonamides; (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide | Furan incorporation; Conjugated alkene spacers; Stereodefined geometries; Targeted delivery systems | Nanomolar enzyme inhibition; Kinase modulation; Anticancer activity; Improved pharmacokinetic profiles |
Modern synthetic methodologies have dramatically accelerated the development of complex sulfonamide derivatives. Oxidative sulfamidation techniques enable efficient coupling of sulfonamides with unsaturated systems under mild conditions, facilitating access to structurally diverse analogs [9]. Additionally, asymmetric catalysis approaches have resolved historical challenges in stereocontrol during alkenylsulfonamide synthesis, particularly for compounds featuring chiral centers adjacent to the sulfonamide group. The emergence of (E)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide represents the culmination of these synthetic and conceptual advances—a structurally optimized hybrid incorporating lessons from natural product chemistry (furan prevalence in biologically active metabolites) [8], rational drug design (conformational constraint via the (E)-alkenyl spacer), and target-focused pharmacophore integration (sulfonamide as zinc-binding group). Contemporary drug discovery increasingly explores such integrated pharmacophores to address multifactorial diseases through polypharmacology, positioning this compound as a promising candidate for further development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1